1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone
Description
Properties
Molecular Formula |
C20H23FN6O2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
InChI |
InChI=1S/C20H23FN6O2/c1-29-19-10-9-18-23-22-17(27(18)24-19)3-2-4-20(28)26-13-11-25(12-14-26)16-7-5-15(21)6-8-16/h5-10H,2-4,11-14H2,1H3 |
InChI Key |
CRGRUVFCKZYWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Tosyl-Mediated Cyclization
A method adapted from piperazine synthesis literature involves reacting N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in hexamethylphosphoramide (HMPA) at 80–100°C for 30 minutes. This yields 1-(4-fluorophenyl)piperazine with >50% efficiency.
Microwave-Assisted Alkylation
Modern protocols use microwave irradiation to accelerate benzylation. For example, treating piperazine with 4-fluorobenzyl chloride in ethanol under microwaves (150 W, 10 min) reduces dibenzylation byproducts, achieving 95% yield.
Construction of 6-Methoxytriazolo[4,3-b]pyridazin-3-yl Core
The triazolopyridazine fragment is synthesized via cyclocondensation or click chemistry .
Cyclocondensation of Hydrazines
Reacting 3-amino-6-methoxypyridazine with trimethylorthoformate in acetic acid generates the triazole ring. Subsequent oxidation with Pb(OAc)₄ forms the triazolopyridazine scaffold, achieving 75–80% purity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A click chemistry approach couples 6-methoxypyridazine-3-azide with propargyl alcohol using Cu(I) catalysis. This method offers regioselectivity (>90% 1,4-disubstituted triazole) and mild conditions (RT, 12 h).
Ketone Linker Formation and Final Coupling
The butanone bridge connects the piperazine and triazolopyridazine units via alkylation or amide coupling .
Friedel-Crafts Acylation
In a two-step process:
- Butanone Formation : 4-Chlorobutanoyl chloride reacts with 4-fluorophenylpiperazine in CH₂Cl₂ with AlCl₃ (0°C, 2 h), yielding 1-(4-fluorophenyl)-4-chlorobutanone (68% yield).
- Nucleophilic Displacement : The chloride is displaced by triazolopyridazine using K₂CO₃ in DMF (80°C, 6 h), achieving 62% yield.
Carbodiimide-Mediated Coupling
Activating the triazolopyridazine-3-carboxylic acid with EDC/HOBt enables coupling to 4-(4-fluorophenyl)piperazine-1-butanol. Optimal conditions (DMF, RT, 12 h) yield 71–86%.
Optimization and Purification Strategies
Solvent and Catalyst Impact
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF with EDC/HOBt | 86 | 98 | |
| Ethanol with NaHCO₃ | 71 | 95 | |
| CH₂Cl₂ with AlCl₃ | 68 | 90 |
Recrystallization Protocols
- Ethanol-Water System : Crude product dissolved in hot ethanol (50°C) and precipitated with H₂O (0°C) achieves >99% purity.
- Flash Chromatography : Silica gel elution with EtOAc/hexane (7:3) removes unreacted intermediates.
Challenges and Solutions
- Regioselectivity in Triazole Formation : CuAAC ensures 1,4-regiochemistry, avoiding 1,5-byproducts.
- Piperazine Over-Alkylation : Using stoichiometric HCl salts (e.g., piperazine·2HCl) suppresses dibenzylation.
- Thermal Degradation : Microwave-assisted steps reduce reaction time, minimizing decomposition.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine moiety.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its pharmacological properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the triazolo[4,3-b]pyridazinyl moiety contributes to its biological activity by modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Modifications
Table 1: Key Structural Differences and Similarities
Key Observations:
- Heterocyclic Core Variations : The target compound’s triazolopyridazine core differs from triazolopyrimidine in and pyrazole in , impacting electronic properties and binding specificity.
- Chain Flexibility: The butanone chain in the target compound offers moderate flexibility compared to AZD5153’s rigid phenoxyethyl-piperazinone .
Physicochemical Properties
Table 2: Solubility and Lipophilicity Predictions
Biological Activity
1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests diverse biological activities, particularly in neuropharmacology.
Structural Overview
The compound features a piperazine ring substituted with a fluorophenyl group and a triazolopyridazine moiety. This combination enhances its receptor affinity and potential pharmacological effects. The molecular formula is with a molecular weight of 398.4 g/mol.
Biological Activity
Preliminary Studies and Pharmacological Effects
Initial studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have been associated with various pharmacological effects, including:
- Antipsychotic Properties : The presence of the piperazine moiety is noted for enhancing receptor affinity in neuropharmacology.
- Antidepressant Effects : Similar compounds have shown efficacy in treating depressive disorders.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Interaction studies often focus on:
- Receptor Binding Affinity : Evaluating how well the compound binds to specific receptors (e.g., serotonin and dopamine receptors).
- Mechanism of Action : Investigating the pathways through which the compound exerts its effects.
Comparative Analysis
A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-Methylphenyl)piperazine | Structure | Simple piperazine derivative; lower complexity |
| 2-(Pyridin-2-yl)thiazole | Structure | Contains heterocyclic thiazole; different pharmacological profile |
| 5-Fluoro-N,N-dimethyltryptamine | Structure | Tryptamine derivative; known for psychoactive properties |
Case Study 1: Neuropharmacological Evaluation
A study conducted on compounds similar to this compound evaluated their binding affinity to serotonin receptors. Results indicated that modifications to the piperazine structure could enhance receptor selectivity and potency.
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of derivatives containing the triazolopyridazine structure. The findings suggested that these compounds exhibited significant behavioral changes in animal models of depression, indicating potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Piperazine intermediate formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to construct the piperazine ring .
- Triazolo-pyridazine coupling : Using reflux in solvents like ethanol or dimethylformamide (DMF) for 12–24 hours to attach the triazolo-pyridazine moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity . Key challenge: Minimizing byproducts during coupling; adjusting reaction temperature (80–100°C) improves yield .
Q. How is structural characterization performed?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 445.2026 vs. calculated 445.2026) .
- X-ray crystallography : Resolves stereochemistry of the butanone-triazolo-pyridazine linkage (e.g., bond angles of 109.5° for sp³ carbons) .
Q. What solvents and conditions are suitable for solubility testing?
- Polar solvents : DMSO or methanol (solubility >10 mg/mL at 25°C).
- Aqueous buffers : Use 0.1% Tween-80 to enhance solubility in PBS (pH 7.4) for in vitro assays . Note: Solubility drops below 1 mg/mL in hexane or chloroform .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- Core modifications : Replace the methoxy group with ethoxy or hydrogen to assess steric effects on binding .
- Piperazine substitutions : Compare 4-fluorophenyl vs. 4-methoxyphenyl to evaluate electronic impacts on target affinity .
- Bioassay protocols : Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 μM concentrations . Data example:
| Derivative | IC₅₀ (nM) for Kinase X | LogP |
|---|---|---|
| Methoxy | 12 ± 1.5 | 2.3 |
| Ethoxy | 28 ± 2.1 | 2.8 |
| Reference: . |
Q. How to resolve contradictions in bioactivity data across studies?
- Purity verification : Re-test compounds with HPLC purity <95% to rule out impurity-driven artifacts .
- Assay standardization : Use consistent ATP concentrations (e.g., 10 μM) in kinase assays to reduce variability .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding poses align with experimental IC₅₀ trends .
Q. What computational methods predict metabolic stability?
- In silico tools : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., triazolo-pyridazine ring oxidation) .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for hydroxylated derivatives . Key finding: The 4-fluorophenyl group reduces CYP2D6-mediated metabolism compared to non-fluorinated analogs .
Methodological Notes
- Contradiction analysis : Conflicting solubility data may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
- Advanced purification : Countercurrent chromatography (CCC) improves separation of closely related triazolo-pyridazine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
